molecular formula C6H5NO2 B1299816 1H-pyrrole-2,5-dicarbaldehyde CAS No. 39604-60-9

1H-pyrrole-2,5-dicarbaldehyde

Cat. No. B1299816
CAS RN: 39604-60-9
M. Wt: 123.11 g/mol
InChI Key: MKVBQBLIGAFRIY-UHFFFAOYSA-N
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Patent
US06849713B2

Procedure details

Pyrrole-2,5-dicarbaldehyde (0.21 g, 1.71 mmol) was dissolved in 35 ml of hot water and placed in a hot water bath (95-100° C.). A solution of KMnO4 (0.788 g, 5.13 mmol) in 10 ml of water was added dropwise in a period of 5 min. The reaction mixture was stirred at 95-100° C. for 1 h, and was then cooled to 70° C. The brown precipitates (MnO2) were filtered off and washed with water. The filtrate was acidified at 0° C. with 5 M HCl to pH 2, evaporated to dryness, and dried under high vacuum. The product was dissolved in 80 ml of anhydrous EtOH and the solution was filtered through a funnel. The filtrate was evaporated to give a brown solid (0.25 g), which was used in next reaction without further purification. ESI MS: 154.00 (M−H+). 1H NMR (DMSO-d6) δ12.68 (br. S), 12.17 (s), 6.72 (s).
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.788 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([CH:6]=[O:7])=[CH:4][CH:3]=[C:2]1[CH:8]=[O:9].[O-:10][Mn](=O)(=O)=O.[K+].[OH2:16]>>[NH:1]1[C:5]([C:6]([OH:7])=[O:16])=[CH:4][CH:3]=[C:2]1[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
N1C(=CC=C1C=O)C=O
Name
Quantity
35 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.788 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 95-100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a hot water bath
CUSTOM
Type
CUSTOM
Details
(95-100° C.)
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 70° C
CUSTOM
Type
CUSTOM
Details
The brown precipitates (MnO2)
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
was acidified at 0° C. with 5 M HCl to pH 2
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in 80 ml of anhydrous EtOH
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a funnel
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(=CC=C1C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.